Cas no 66063-15-8 (N-[(4-chlorophenyl)methyl]cyclopentanamine)
N-[(4-chlorophenyl)methyl]cyclopentanamine Chemical and Physical Properties
Names and Identifiers
-
- 4-chloro-N-cyclopentylbenzylamine
- N-[(4-chlorophenyl)methyl]cyclopentanamine
- N-(4-chlorobenzyl)cyclopentanamine
- Benzenemethanamine, 4-chloro-N-cyclopentyl-
- EN300-108720
- BS-17867
- CHEMBL1619343
- STK510793
- LZ8U6G8WNZ
- F1967-9843
- NCGC00247274-01
- CS-0155348
- EINECS 266-097-9
- Pencycuron-PB-amine
- DB-241913
- AKOS000226627
- THS 3995/1787 (M16) (Pencycuron-PB-amine)
- N-4-chlorobenzyl-N-cyclopentylamine
- MFCD03863988
- NS00003647
- 4-Chloro-N-cyclopentylbenzenemethanamine; N-(4-Chlorobenzyl)-N-cyclopentylamine; N-(4-Chlorobenzyl)cyclopentanamine; p-Chloro-N-cyclopentylbenzylamine; Benzenemethanamine, 4-chloro-N-cyclopentyl-
- 4-Chloro-N-cyclopentylbenzenemethanamine
- D81354
- 66063-15-8
- N-(4-chlorobenzyl)-N-cyclopentylamine
- EC 266-097-9
- DTXSID30216258
- AN-465/41989744
- SCHEMBL11112228
- ALBB-024335
- (4-chlorobenzyl)cyclopentylamine hydrobromide
-
- Inchi: 1S/C12H16ClN/c13-11-7-5-10(6-8-11)9-14-12-3-1-2-4-12/h5-8,12,14H,1-4,9H2
- InChI Key: XIXHUNCZQIRQOG-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CNC1CCCC1
Computed Properties
- Exact Mass: 209.09728
- Monoisotopic Mass: 209.0971272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 12Ų
Experimental Properties
- PSA: 12.03
N-[(4-chlorophenyl)methyl]cyclopentanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N300096-250mg |
N-[(4-chlorophenyl)methyl]cyclopentanamine |
66063-15-8 | 250mg |
$ 64.00 | 2023-09-06 | ||
| TRC | N300096-500mg |
N-[(4-chlorophenyl)methyl]cyclopentanamine |
66063-15-8 | 500mg |
$ 92.00 | 2023-09-06 | ||
| TRC | N300096-1g |
N-[(4-chlorophenyl)methyl]cyclopentanamine |
66063-15-8 | 1g |
$ 115.00 | 2023-09-06 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N40630-5g |
N-(4-Chlorobenzyl)cyclopentanamine |
66063-15-8 | 97% | 5g |
¥1049.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N40630-250mg |
N-(4-Chlorobenzyl)cyclopentanamine |
66063-15-8 | 97% | 250mg |
¥69.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N40630-1g |
N-(4-Chlorobenzyl)cyclopentanamine |
66063-15-8 | 97% | 1g |
¥210.0 | 2024-07-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MR003-50mg |
N-[(4-chlorophenyl)methyl]cyclopentanamine |
66063-15-8 | 97% | 50mg |
74.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MR003-250mg |
N-[(4-chlorophenyl)methyl]cyclopentanamine |
66063-15-8 | 97% | 250mg |
261CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MR003-1g |
N-[(4-chlorophenyl)methyl]cyclopentanamine |
66063-15-8 | 97% | 1g |
450.0CNY | 2021-07-15 | |
| Chemenu | CM203021-5g |
N-(4-chlorobenzyl)cyclopentanamine hydrobromide |
66063-15-8 | 97% | 5g |
$497 | 2022-08-31 |
N-[(4-chlorophenyl)methyl]cyclopentanamine Suppliers
N-[(4-chlorophenyl)methyl]cyclopentanamine Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on N-[(4-chlorophenyl)methyl]cyclopentanamine
Introduction to N-[(4-chlorophenyl)methyl]cyclopentanamine (CAS No. 66063-15-8)
N-[(4-chlorophenyl)methyl]cyclopentanamine, a compound with the chemical formula C12H14ClN, is a significant molecule in the field of pharmaceutical research and development. This compound is characterized by its structural features, which include a cyclopentanamine core and a 4-chlorophenylmethyl substituent. The presence of these specific functional groups makes it a valuable intermediate in the synthesis of various pharmacologically active agents.
The CAS number 66063-15-8 provides a unique identifier for this compound, ensuring precise classification and differentiation in chemical databases and literature. This numerical code is essential for researchers to locate and reference the compound accurately in their studies. The N-[(4-chlorophenyl)methyl]cyclopentanamine structure itself is of particular interest due to its potential biological activity and its role as a building block in more complex molecular architectures.
In recent years, there has been growing interest in the development of novel therapeutic agents that target specific neurological and cardiovascular disorders. The 4-chlorophenylmethyl moiety in N-[(4-chlorophenyl)methyl]cyclopentanamine has been studied for its potential interactions with various biological receptors. This group is known to modulate the activity of enzymes and receptors involved in neurotransmitter pathways, making it a promising candidate for further investigation.
The cyclopentanamine core of this compound is another key feature that contributes to its pharmacological properties. Cyclopentanamine derivatives have been explored for their potential applications in treating conditions such as depression, anxiety, and hypertension. The structural rigidity provided by the cyclopentane ring enhances the compound's ability to interact with biological targets, thereby increasing its efficacy.
Recent studies have highlighted the importance of N-[(4-chlorophenyl)methyl]cyclopentanamine in the development of new drugs. Researchers have utilized computational modeling and high-throughput screening techniques to identify potential therapeutic applications of this compound. These studies suggest that it may have inhibitory effects on certain enzymes and receptors, which could lead to the development of novel treatments for various diseases.
The synthesis of N-[(4-chlorophenyl)methyl]cyclopentanamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve the desired product with minimal side reactions. These techniques are crucial for producing high-quality intermediates that can be further modified into more complex pharmacological agents.
In addition to its potential therapeutic applications, N-[(4-chlorophenyl)methyl]cyclopentanamine has also been studied for its role in drug discovery and development. Its structural versatility allows it to serve as a scaffold for designing new molecules with improved pharmacokinetic properties. By modifying different parts of the molecule, researchers can fine-tune its activity and selectivity, leading to more effective treatments.
The use of CAS number 66063-15-8 in scientific literature ensures that researchers can easily access relevant information about this compound. Chemical databases provide detailed data on its physical properties, spectral data, and biological activity, which are essential for designing experiments and interpreting results. This standardized approach enhances collaboration among scientists working on similar projects.
As research continues to evolve, the importance of compounds like N-[(4-chlorophenyl)methyl]cyclopentanamine will only grow. Advances in synthetic chemistry and computational biology will enable researchers to explore new possibilities for its application in drug development. The combination of traditional organic synthesis with modern biotechnological approaches will pave the way for innovative therapies targeting a wide range of diseases.
In conclusion, N-[(4-chlorophenyl)methyl]cyclopentanamine (CAS No. 66063-15-8) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for developing new drugs targeting neurological and cardiovascular disorders. As scientific understanding progresses, this compound will continue to play a crucial role in advancing medical treatments and improving patient outcomes.
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